molecular formula C48H66F3N13O14 B10786684 Dnp-PLALWAR (trifluoroacetate salt)

Dnp-PLALWAR (trifluoroacetate salt)

Cat. No.: B10786684
M. Wt: 1106.1 g/mol
InChI Key: YUJRTFFHQYEQRE-KCTNGUTDSA-N
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Description

Dnp-PLALWAR (trifluoroacetate salt) is a fluorogenic substrate specifically designed for matrix metalloproteinase-1 (MMP-1) and matrix metalloproteinase-8 (MMP-8). This compound is used to quantify the activity of these enzymes by measuring tryptophan fluorescence that is unquenched upon peptide hydrolysis, which removes the N-terminal dinitrophenol (Dnp) group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-PLALWAR (trifluoroacetate salt) involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of the amino groups and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed, and the peptide is purified .

Industrial Production Methods

Industrial production of Dnp-PLALWAR (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is typically lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

Dnp-PLALWAR (trifluoroacetate salt) primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinases. The hydrolysis of the peptide bond between the amino acids results in the release of the Dnp group, which can be detected by measuring the increase in fluorescence .

Common Reagents and Conditions

The hydrolysis reactions are typically carried out in buffered solutions at physiological pH. Common reagents include the matrix metalloproteinases (MMP-1 and MMP-8) and buffers such as Tris-HCl or phosphate-buffered saline (PBS) .

Major Products Formed

The major products formed from the hydrolysis of Dnp-PLALWAR (trifluoroacetate salt) are the individual amino acids and the Dnp group. The release of the Dnp group results in an increase in fluorescence, which is used to quantify the activity of the matrix metalloproteinases .

Mechanism of Action

Dnp-PLALWAR (trifluoroacetate salt) exerts its effects by serving as a substrate for matrix metalloproteinases. The enzymes cleave the peptide bond, releasing the Dnp group and resulting in an increase in fluorescence. This fluorescence can be measured to quantify the activity of the enzymes. The molecular targets of Dnp-PLALWAR (trifluoroacetate salt) are the active sites of matrix metalloproteinases, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dnp-PLALWAR (trifluoroacetate salt) is unique due to its high specificity for matrix metalloproteinase-1 and matrix metalloproteinase-8. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various research applications .

Properties

Molecular Formula

C48H66F3N13O14

Molecular Weight

1106.1 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C46H65N13O12.C2HF3O2/c1-24(2)19-33(56-44(65)37-14-10-18-57(37)36-16-15-29(58(68)69)22-38(36)59(70)71)41(62)51-27(6)40(61)54-34(20-25(3)4)43(64)55-35(21-28-23-50-31-12-8-7-11-30(28)31)42(63)52-26(5)39(60)53-32(45(66)67)13-9-17-49-46(47)48;3-2(4,5)1(6)7/h7-8,11-12,15-16,22-27,32-35,37,50H,9-10,13-14,17-21H2,1-6H3,(H,51,62)(H,52,63)(H,53,60)(H,54,61)(H,55,64)(H,56,65)(H,66,67)(H4,47,48,49);(H,6,7)/t26-,27-,32-,33-,34-,35-,37-;/m0./s1

InChI Key

YUJRTFFHQYEQRE-KCTNGUTDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

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